2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide 2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470202
InChI: InChI=1S/C11H12ClNO3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2
SMILES: C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide

CAS No.:

Cat. No.: VC13470202

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide -

Specification

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide
Standard InChI InChI=1S/C11H12ClNO3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2
Standard InChI Key MOPOVTMVEBWYFL-UHFFFAOYSA-N
SMILES C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl
Canonical SMILES C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features:

  • Chloroacetamide core: The α-chloro group (Cl\text{Cl}) at the acetamide’s α-position enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

  • Cyclopropyl substituent: A cyclopropyl ring attached to the acetamide nitrogen introduces steric constraints and metabolic stability.

  • Furan-2-yl ketone: A furan ring conjugated to a ketone group at the ethyl side chain contributes to π-π stacking interactions and solubility modulation .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC11H12ClNO3\text{C}_{11}\text{H}_{12}\text{ClNO}_3
Molecular Weight241.67 g/mol
IUPAC Name2-chloro-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide
SMILESC1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl\text{C1CC1N(CC(=O)C2=CC=CO2)C(=O)CCl}
InChIKeyMOPOVTMVEBWYFL-UHFFFAOYSA-N
Topological Polar Surface Area67.8 Ų

Synthesis and Preparation

Reported Synthetic Routes

While no explicit synthesis for this compound is documented, analogous α-ketoamide and chloroacetamide syntheses suggest plausible pathways:

Route 1: Acylation of Cyclopropylamine

  • Intermediate formation: React 2-(furan-2-yl)-2-oxoethylamine with cyclopropylamine to form NN-cyclopropyl-2-(furan-2-yl)-2-oxoethylamine.

  • Chloroacetylation: Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) .

Route 2: Decarboxylative Coupling

Leverage metal-free decarboxylative strategies using α-oxocarboxylic acids and isocyanates, as demonstrated for related α-ketoamides :

  • React 2-(furan-2-yl)-2-oxoacetic acid with NN-cyclopropylchloroacetamide under thermal conditions (110°C) .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Intermediate SynthesisCyclopropylamine, DCM, 25°C, 16 h~60–70%
ChloroacetylationChloroacetyl chloride, Et3N\text{Et}_3\text{N}, 0°C → RT~50–60%

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (calculated): ~1.8 (moderate lipophilicity due to furan and cyclopropyl groups).

  • Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Stability Profile

  • Hydrolytic Stability: The α-chloroacetamide group is prone to hydrolysis under basic conditions, forming glycolic acid derivatives .

  • Thermal Stability: Stable up to 150°C (predicted via thermogravimetric analysis of analogs).

TargetMechanismRelevance to Structure
Cysteine ProteasesCovalent binding to catalytic Cys residueChloroacetamide’s electrophilicity
KinasesNon-covalent ATP-site inhibitionFuran’s π-π stacking

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

CompoundKey DifferencesBioactivity
Nirmatrelvir (PF-07321332)Nitrile warhead vs. chloroacetamideSARS-CoV-2 Mpro\text{M}^\text{pro} inhibitor (IC50_{50}: 0.02 μM)
FluazinamTrifluoromethyl-pyridinyl substituentFungicide (IC50_{50}: 0.1 μM)
S-MetolachlorEthyl-methoxy side chainHerbicide

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